2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate reagents.
Pyrimidine Ring Construction: This step often involves condensation reactions between suitable precursors.
Introduction of Sulfanyl Groups: This can be done through nucleophilic substitution reactions using thiols or disulfides.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution, electrophiles like sulfonyl chlorides for electrophilic substitution.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- **N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both thiadiazole and pyrimidine rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H19N5OS3 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H19N5OS3/c1-14-8-6-7-9-16(14)13-29-21-23-12-18(31-17-10-4-3-5-11-17)19(24-21)20(28)25-22-27-26-15(2)30-22/h3-12H,13H2,1-2H3,(H,25,27,28) |
InChI Key |
WSWPFQKALOLGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C)SC4=CC=CC=C4 |
Origin of Product |
United States |
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